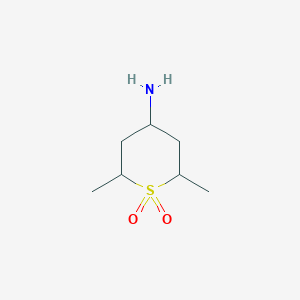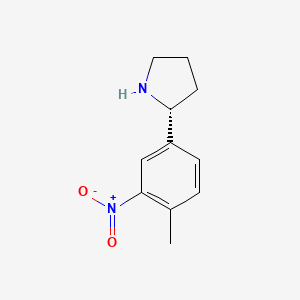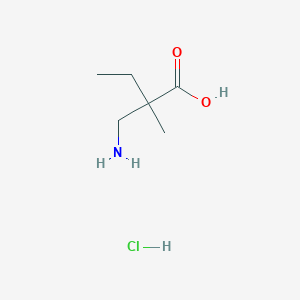
1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of the thiophene ring, a sulfur-containing five-membered ring, adds to the compound’s unique chemical properties. This compound is of interest in various fields of scientific research due to its potential biological and chemical applications.
Vorbereitungsmethoden
The synthesis of 1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the thiophene ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a thiophene boronic acid or ester reacts with a halogenated pyrazole.
Addition of the isobutyl group: The isobutyl group can be introduced through alkylation reactions using isobutyl halides.
Formation of the carbonitrile group: This can be achieved through the reaction of the corresponding aldehyde or ketone with a cyanide source under basic conditions.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Analyse Chemischer Reaktionen
1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or sulfoxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups on the pyrazole or thiophene rings.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form new carbon-carbon bonds.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, bases like sodium hydroxide for substitution reactions, and various oxidizing or reducing agents for redox reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting a particular biochemical pathway. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile can be compared with other similar compounds, such as:
1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde:
1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid: The presence of a carboxylic acid group instead of a carbonitrile group affects the compound’s acidity and solubility, influencing its use in different chemical reactions and applications.
1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboximidamide: This compound contains a carboximidamide group, which can participate in different types of chemical reactions compared to the carbonitrile group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C12H13N3S |
|---|---|
Molekulargewicht |
231.32 g/mol |
IUPAC-Name |
2-(2-methylpropyl)-5-thiophen-3-ylpyrazole-3-carbonitrile |
InChI |
InChI=1S/C12H13N3S/c1-9(2)7-15-11(6-13)5-12(14-15)10-3-4-16-8-10/h3-5,8-9H,7H2,1-2H3 |
InChI-Schlüssel |
NLBMSHCWIYGFPH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CN1C(=CC(=N1)C2=CSC=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Cyclopropylmethyl)amino]-2-phenylethan-1-ol](/img/structure/B13333258.png)

![3-Bromo-7,8-dihydro-4H,6H-pyrazolo[5,1-c][1,4]oxazepine](/img/structure/B13333260.png)
![(S)-5-Phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole-2-carboxylic acid](/img/structure/B13333272.png)

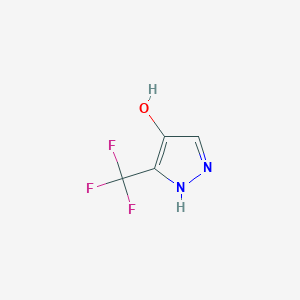
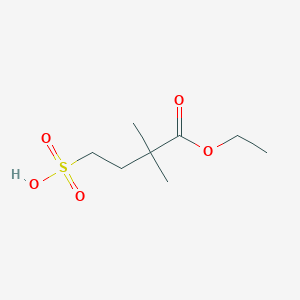
![4-Methyl-4-azaspiro[2.5]octan-7-amine dihydrochloride](/img/structure/B13333290.png)
amine](/img/structure/B13333306.png)
